molecular formula C9H7ClN2 B1611249 4-Chloro-2-methyl-1,5-naphthyridine CAS No. 61319-97-9

4-Chloro-2-methyl-1,5-naphthyridine

Cat. No.: B1611249
CAS No.: 61319-97-9
M. Wt: 178.62 g/mol
InChI Key: KRBNIIKPQCCJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-1,5-naphthyridine is a chemical compound with the empirical formula C9H7ClN2 . It is a derivative of naphthyridine, a class of compounds that are considered to be analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . Various synthetic protocols have been used for the construction of this scaffold, including Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . The specific synthesis process for this compound is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthyridine core, which consists of two fused pyridine rings, with a chlorine atom substituted at the 4-position and a methyl group at the 2-position .


Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 4-Chloro-2-methyl-1,5-naphthyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This indicates that it may be harmful if swallowed and causes serious eye irritation .

Properties

IUPAC Name

4-chloro-2-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-5-7(10)9-8(12-6)3-2-4-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBNIIKPQCCJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486136
Record name 1,5-Naphthyridine, 4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61319-97-9
Record name 1,5-Naphthyridine, 4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-1,5-naphthyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methyl-1,5-naphthyridine
Reactant of Route 4
4-Chloro-2-methyl-1,5-naphthyridine
Reactant of Route 5
4-Chloro-2-methyl-1,5-naphthyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methyl-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.